molecular formula C7H5F2NO3 B1456797 5-(Difluoromethoxy)picolinic acid CAS No. 1174323-34-2

5-(Difluoromethoxy)picolinic acid

Cat. No. B1456797
M. Wt: 189.12 g/mol
InChI Key: QOGGIPBAUKZCGU-UHFFFAOYSA-N
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Description

  • CAS Number : 1174323-34-2 .

Scientific Research Applications

Optoelectronic Properties in Polymer Light-Emitting Devices

Research on a derivative of picolinic acid, specifically a picolinic acid derivative with an 1,3,4-oxadiazole unit, has been conducted to improve the optoelectronic properties of iridium complexes used in polymer light-emitting devices. This study demonstrated that modifying the ancillary ligand of picolinic acid with an 1,3,4-oxadiazole unit enhanced the optoelectronic properties of the iridium complex, showing improved luminance efficiency and peak brightness in devices (Xiao et al., 2009).

Antioxidant Activity

Another study focused on the synthesis of novel diselenides derived from -haloketones, -picoline alkenes, and various secondary amines, revealing that some of these compounds exhibited significant antioxidant activity. This research shows the potential of picolinic acid derivatives in the development of antioxidant agents (Narajji, Karvekar, & Das, 2008).

Luminescent Properties for Device Applications

A study on novel iridium complexes with 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethyl-pyridine and picolinic acid as ligands revealed their promising luminescent properties. These complexes showed high decomposition temperatures and efficient luminescence in electrophosphorescent devices, indicating their potential for practical device applications (Zhang et al., 2010).

Picolinic Acid Degradation in Microorganisms

Research identified a gene cluster responsible for the degradation of picolinic acid in bacteria, providing new insights into the catabolic mechanisms of picolinic acid in microorganisms. This study contributes to the understanding of environmental detoxification of picolinic acid and its derivatives (Qiu et al., 2019).

Photocatalytic Activity

A study utilized 5-(3,4-dicarboxylphenyl)picolinic acid in the synthesis of coordination polymers with metals like Mn, Ni, Cu, and Zn. These compounds displayed photocatalytic activity for the degradation of dyes, showcasing the utility of picolinic acid derivatives in environmental applications (Gu et al., 2017).

Safety And Hazards

  • Safety Information : Handle with care and follow safety protocols .

properties

IUPAC Name

5-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGGIPBAUKZCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethoxy)picolinic acid

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(difluoromethoxy)picolinate (0.750 g, 3.69 mmol) in 1,4-dioxane (18.46 ml) was added sodium hydroxide, 1N aqueous solution (7.4 ml, 7.4 mmol) and the reaction mixture was stirred at RT for overnight. Then hydrogen chloride, 4.0M solution in 1,4-dioxane (1.8 ml, 7.38 mmol) was added and stirred for 1 h. The reaction mixture was concentrated and was diluted with water and extracted with EtOAc. The organic extract was dried over MgSO4, filtered and concentrated to give 5-(difluoromethoxy)picolinic acid (0.6013 g, 3.18 mmol, 86% yield). MS m/z: 190.2 [M+H].
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0.75 g
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aqueous solution
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7.4 mL
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18.46 mL
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1.8 mL
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Synthesis routes and methods II

Procedure details

A solution of C7 (17 g, 84 mmol) in tetrahydrofuran (100 mL) and water (50 mL) was cooled to 0° C. and treated with lithium hydroxide (6.0 g, 250 mmol). After the reaction mixture had stirred at room temperature for 2 hours, it was acidified to a pH of 3 with 1 M aqueous hydrochloric acid. The aqueous layer was extracted with ethyl acetate (3×100 mL), and the combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL), dried, filtered, and concentrated under reduced pressure to provide the product as a white solid. Yield: 13 g, 69 mmol, 82%. LCMS m/z 189.8 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 8.52 (d, J=2.4 Hz, 1H), 8.29 (d, J=8.5 Hz, 1H), 7.73 (dd, J=8.6, 2.4 Hz, 1H), 6.68 (t, JHF=71.5 Hz, 1H).
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17 g
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100 mL
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50 mL
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6 g
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Synthesis routes and methods III

Procedure details

A 2 N sodium hydroxide solution (3.74 mL) was added to a solution of methyl 5-difluoromethoxypyridine-2-carboxylate obtained in Preparation Example 49-(1) (760 mg) in methanol (15 mL), and the mixture was stirred at room temperature for 30 minutes. The reaction solution was made acidic with hydrochloric acid. Saturated aqueous sodium chloride and ethyl acetate were added to the reaction solution, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound (482 mg).
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3.74 mL
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15 mL
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 5-(difluoromethoxy)picolinate from step K2 (730 mg, 3.59 mmol) in THF (8 mL), was added a solution of lithium hydroxide (430 mg, 18.0 mmol) in water (5 mL). The mixture was stirred at rt for 3 h, then concentrated in vacuo. After the addition of 10 mL of 1 N HCl, 150 mL of EtOAc was added. The resulting mixture was washed with water. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford 5-(difluoromethoxy)picolinic acid (610 mg, 3.23 mmol, 90% yield). LCMS (M+H)+=190.1. 1H NMR (500 HMz, chloroform-d) δ 8.52 (d, J=2.0 Hz, 1H), 8.30 (d, J=8.5 Hz, 1H), 7.74 (dd, J=8.5, 2.6 Hz, 1H), 6.84-6.53 (m, 1H).
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0 (± 1) mol
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430 mg
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8 mL
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5 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Li, RW Barnhart, A Dion, S Guinness… - … Process Research & …, 2021 - ACS Publications
Process development for the synthesis of a second generation β-amyloid-cleaving enzyme (BACE1) inhibitor (1) is described. The lithiothiazole addition to the isoxazolene (5) under …
Number of citations: 4 pubs.acs.org
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
Starting from lead compound 4, the 1,4-oxazine headgroup was optimized to improve potency and brain penetration. Focusing at the 6-position of the 5-amino-1,4-oxazine, the insertion …
Number of citations: 7 pubs.acs.org
BT O'Neill, EM Beck, CR Butler, CE Nolan… - Journal of Medicinal …, 2018 - ACS Publications
A major challenge in the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for the treatment of Alzheimer’s disease is the alignment of potency, drug…
Number of citations: 34 pubs.acs.org

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